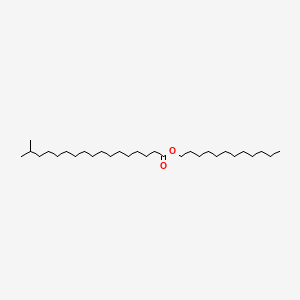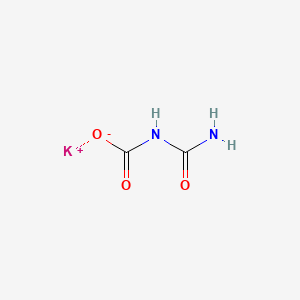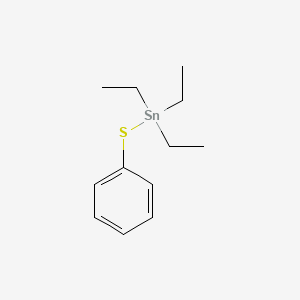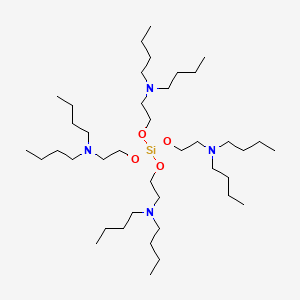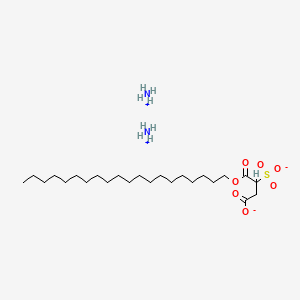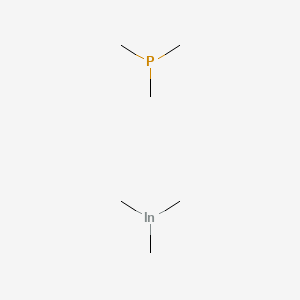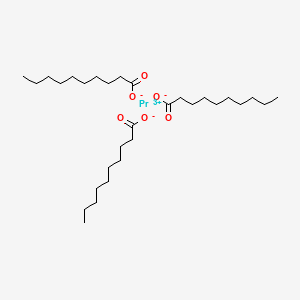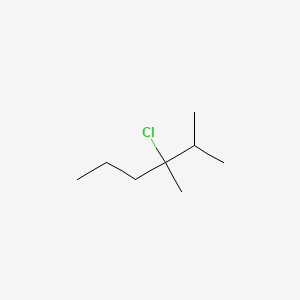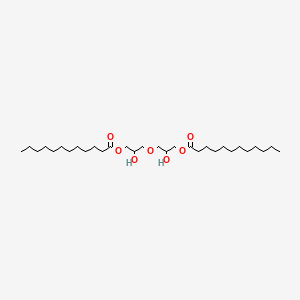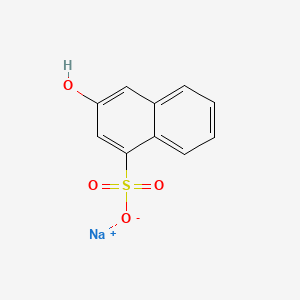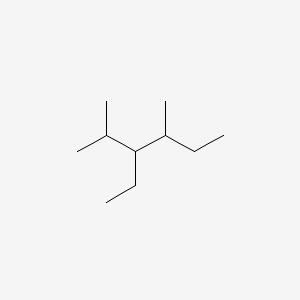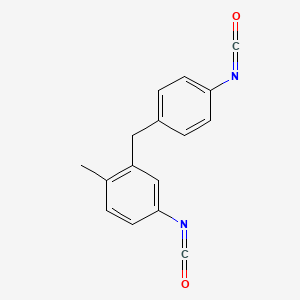
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate is an organic compound with the molecular formula C16H12N2O2. It is a derivative of isocyanate, characterized by the presence of two isocyanate groups attached to a benzyl and a tolyl group. This compound is of significant interest due to its high reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate typically involves the reaction of primary amines with phosgene or its derivatives such as diphosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the complete conversion of amine groups to isocyanate groups. For instance, a solution of the primary amine in a suitable solvent like tetrahydrofuran (THF) is treated with triphosgene in the presence of a tertiary amine like triethylamine, which acts as an acid scavenger .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. Safety measures are also critical due to the toxic nature of phosgene and isocyanates.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates and with amines to form ureas.
Substitution Reactions: Can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Polymerization: Used in the formation of polyurethanes by reacting with polyols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature, to prevent the decomposition of the isocyanate groups.
Major Products Formed
The major products formed from reactions involving this compound include:
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed by the reaction with polyols.
Aplicaciones Científicas De Investigación
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity with polyols to form polyurethanes.
Mecanismo De Acción
The mechanism of action of 3-(p-Isocyanatobenzyl)-p-tolyl isocyanate involves the high reactivity of the isocyanate groups. These groups readily react with nucleophiles such as alcohols and amines, leading to the formation of stable carbamate and urea linkages. The molecular targets include hydroxyl and amino groups present in various substrates, facilitating the formation of complex structures and materials .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isocyanate: A simpler isocyanate compound with a single isocyanate group attached to a phenyl ring.
4,4’-Methylenediphenyl diisocyanate (MDI): Contains two isocyanate groups attached to a diphenylmethane structure.
Toluene diisocyanate (TDI): Consists of two isocyanate groups attached to a toluene ring.
Uniqueness
3-(p-Isocyanatobenzyl)-p-tolyl isocyanate is unique due to its specific structure, which combines both benzyl and tolyl groups with isocyanate functionalities. This structural arrangement imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science.
Propiedades
Número CAS |
78062-15-4 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
4-isocyanato-2-[(4-isocyanatophenyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-2-5-16(18-11-20)9-14(12)8-13-3-6-15(7-4-13)17-10-19/h2-7,9H,8H2,1H3 |
Clave InChI |
OLUYDRJODDTVCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=C=O)CC2=CC=C(C=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


